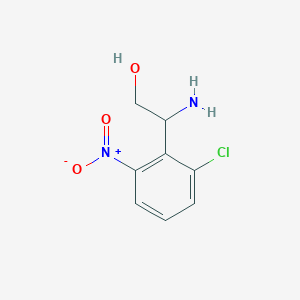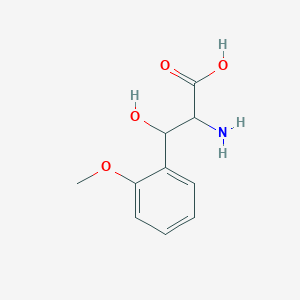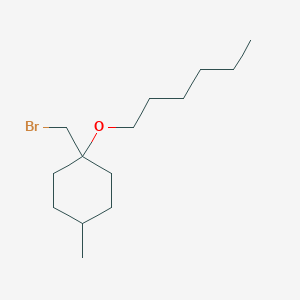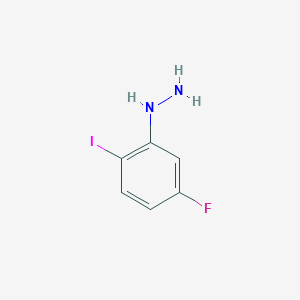
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride is a chemical compound with the molecular formula C9H16N2OS·HCl It is a derivative of pyrrolidine and thiomorpholine, which are both nitrogen-containing heterocycles
Méthodes De Préparation
The synthesis of 4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride typically involves the reaction of pyrrolidine-2-carboxylic acid with thiomorpholine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in biochemical studies to investigate the interactions of nitrogen-containing heterocycles with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
4-(Pyrrolidine-2-carbonyl)thiomorpholine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Thiomorpholine derivatives: These compounds contain the thiomorpholine ring and may exhibit similar chemical reactivity.
Other nitrogen-containing heterocycles: Compounds like piperidine or morpholine derivatives can be compared in terms of their chemical properties and applications.
The uniqueness of this compound lies in its combined structure, which may confer distinct properties and applications not found in its individual components.
Propriétés
Numéro CAS |
1840511-51-4 |
|---|---|
Formule moléculaire |
C9H17ClN2OS |
Poids moléculaire |
236.76 g/mol |
Nom IUPAC |
pyrrolidin-2-yl(thiomorpholin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2OS.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H |
Clé InChI |
XOVYRIUPUNUMHA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C(=O)N2CCSCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


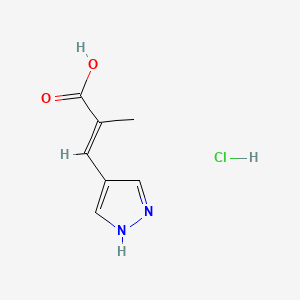
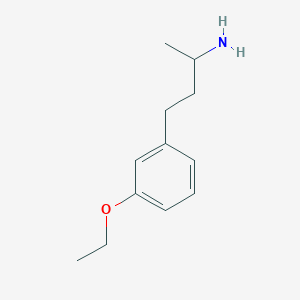
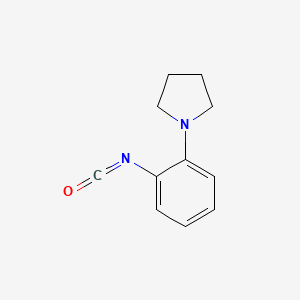
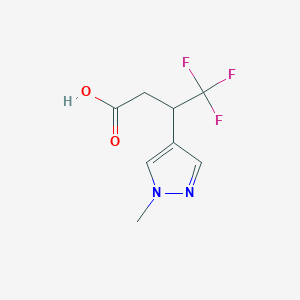

![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)



